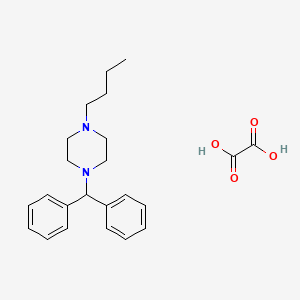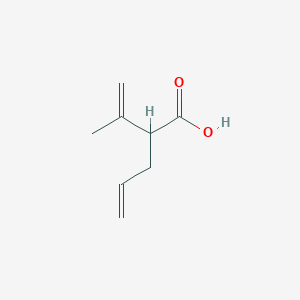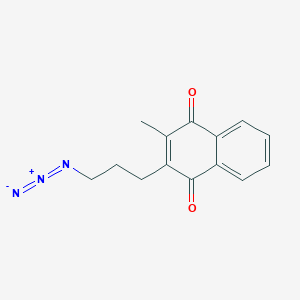
2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione is a synthetic organic compound that features a naphthalene core substituted with an azidopropyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is through the use of alkyne-azide click chemistry, specifically the Cu(I)-catalyzed Huisgen cycloaddition reaction . This reaction involves the use of a 3-azidopropyl-functionalized precursor and a suitable alkyne under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the azide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine-substituted naphthalenes.
Applications De Recherche Scientifique
2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione involves its ability to participate in click chemistry reactions, particularly the Cu(I)-catalyzed Huisgen cycloaddition. This reaction allows the compound to form stable triazole linkages with alkynes, making it useful for bioconjugation and materials science applications. The azide group is highly reactive and can undergo various transformations, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Azidopropyl)-1,4-naphthoquinone: Similar structure but lacks the methyl group.
2-(3-Azidopropyl)-1,4-benzoquinone: Similar reactivity but with a benzoquinone core instead of naphthoquinone.
3-(Azidopropyl)-2-methylnaphthalene: Similar structure but with different substitution patterns.
Uniqueness
2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione is unique due to the presence of both the azidopropyl and methyl groups on the naphthalene core. This combination of substituents provides distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
89890-45-9 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-(3-azidopropyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-9-10(7-4-8-16-17-15)14(19)12-6-3-2-5-11(12)13(9)18/h2-3,5-6H,4,7-8H2,1H3 |
Clé InChI |
TXUHWRFRMGNKHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one](/img/structure/B14393276.png)
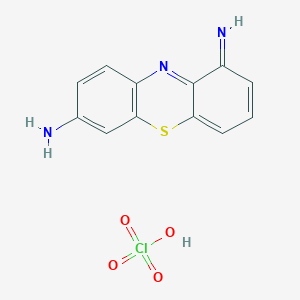
![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)
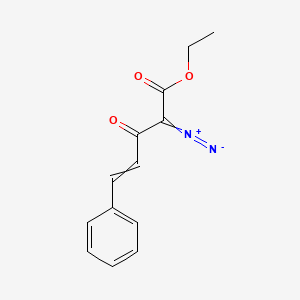
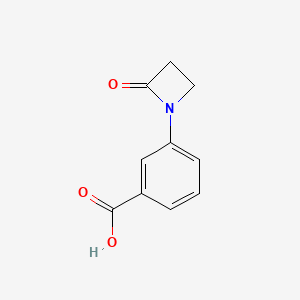
![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)


![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)
